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Elvitegravir-Containing Regimens: A Meta-
Analysis of Clinical Outcomes
A comprehensive meta-analysis of pivotal clinical trials reveals the efficacy and safety profile of

elvitegravir-containing single-tablet regimens for the treatment of HIV-1 infection. These

regimens, which include both elvitegravir/cobicistat/emtricitabine/tenofovir disoproxil fumarate

(E/C/F/TDF) and elvitegravir/cobicistat/emtricitabine/tenofovir alafenamide (E/C/F/TAF), have

demonstrated high rates of virologic suppression in treatment-naïve and treatment-experienced

patients. This guide provides a detailed comparison of these regimens with alternative

antiretroviral therapies, supported by experimental data from key studies.

Efficacy Outcomes
Elvitegravir-based regimens have consistently shown non-inferiority and, in some cases,

superiority in achieving virologic suppression (HIV-1 RNA <50 copies/mL) compared to other

recommended first-line treatments.

A network meta-analysis of 17 randomized controlled trials (RCTs) involving 12,620 patients

found no statistically significant differences in viral suppression rates at 48 weeks between

integrase inhibitor (INSTI)-based regimens, including elvitegravir, and non-nucleoside reverse

transcriptase inhibitor (NNRTI)-based or protease inhibitor (PI)-based regimens[1]. Similarly, a

systematic review and meta-analysis of 48 studies concluded that in therapy-naïve patients,
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INSTI-based regimens, such as those containing elvitegravir, had favorable odds ratios for

achieving virologic suppression[2].

Specifically, in two Phase 3, double-blind trials (Studies 104 and 111), E/C/F/TAF was non-

inferior to E/C/F/TDF in treatment-naïve adults, with high rates of virologic success at week

48[3]. In a sub-analysis of these studies in Asian participants, those receiving E/C/F/TAF

achieved 93% virologic suppression at week 144, compared to 88% for those on E/C/F/TDF[4].

For treatment-experienced patients, switching to an elvitegravir-containing regimen has also

proven effective. In Study 109, virologically suppressed patients who switched to E/C/F/TAF

from various regimens maintained high rates of virologic suppression[4][5]. Another study in

HIV/HBV-coinfected patients who switched to E/C/F/TAF showed that 94.2% maintained HIV

RNA <50 copies/mL at week 48[6].

Table 1: Virologic Suppression Rates in Treatment-Naïve
Patients

Study Regimen N

Week 48
Virologic
Success
(<50
copies/m
L)

Comparat
or

N

Week 48
Virologic
Success
(<50
copies/m
L)

Studies

104 & 111

(Combined

)[3]

E/C/F/TAF 866 92% E/C/F/TDF 867 90%

GS-236-

0102[7]
E/C/F/TDF 348 88%

Efavirenz/F

TC/TDF
352 84%

GS-236-

0103[8]
E/C/F/TDF 353 90%

Atazanavir/

r +

FTC/TDF

355 87%
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Table 2: Virologic Suppression Rates in Treatment-
Experienced (Switch) Patients

Study
Regimen
Switched
To

N

Week 48
Virologic
Success
(<50
copies/m
L)

Comparat
or
(Continue
d
Regimen)

N

Week 48
Virologic
Success
(<50
copies/m
L)

Study

109[3][5]
E/C/F/TAF 959 97%

FTC/TDF +

third agent
477 93%

STRATEG

Y-PI[7]
E/C/F/TDF 293 94%

PI +

ritonavir +

FTC/TDF

140 88%

STRATEG

Y-NNRTI[7]
E/C/F/TDF 291 93%

NNRTI +

FTC/TDF
143 88%

HIV/HBV

Co-infected

Study[6]

E/C/F/TAF 241 94.2%
TDF-based

regimen
N/A

Maintained

suppressio

n

Safety and Tolerability
The safety profile of elvitegravir-containing regimens is well-characterized, with notable

improvements in renal and bone safety observed with the tenofovir alafenamide (TAF)

formulation compared to the tenofovir disoproxil fumarate (TDF) formulation.

In a combined analysis of Studies 104 and 111, patients receiving E/C/F/TAF had a smaller

decrease in estimated glomerular filtration rate (eGFR) and significantly less impact on bone

mineral density (BMD) at the hip and spine compared to those on E/C/F/TDF[3]. A review of

Phase II and III trials confirmed that virologic suppression was similar between E/C/F/TAF and

TDF-containing groups, but the TAF regimen was associated with significantly reduced bone

and renal side effects[9].

The most common adverse events reported with elvitegravir-containing regimens include

diarrhea, nausea, and headache[9][10]. A network meta-analysis found no significant
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differences in overall or severe adverse events between INSTI-based regimens and other

antiretroviral classes[1].

Table 3: Key Safety Outcomes (Changes from Baseline
at Week 48)

Study Regimen
Mean Change
in eGFR
(mL/min)

Mean Change
in Hip BMD (%)

Mean Change
in Spine BMD
(%)

Studies 104 &

111 (Combined)

[3]

E/C/F/TAF -6.6 -0.66 -1.30

E/C/F/TDF -11.2 -2.83 -2.86

Study 109

(Switch)[3]
E/C/F/TAF +1.6 +1.04 +1.47

Continued TDF-

based
-1.7 -0.12 -0.15

Experimental Protocols
The clinical trials referenced in this guide were multi-center, randomized, controlled studies.

The primary efficacy outcome was typically the proportion of patients with HIV-1 RNA levels

below 50 copies/mL at week 48, as determined by the FDA-defined snapshot algorithm[5][11].

Inclusion Criteria for Pivotal Trials (General):

Patient Population: HIV-1 infected adults (≥18 years)[5].

Treatment Status: Either antiretroviral treatment-naïve with HIV-1 RNA ≥1,000 copies/mL or

virologically suppressed on a stable antiretroviral regimen for at least 6 months[5].

Renal Function: Estimated glomerular filtration rate (eGFR) typically ≥50 mL/min[5].

Genotypic Sensitivity: No known resistance to the components of the study drugs[5][11].
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Methodology for Virologic Assessment: Plasma HIV-1 RNA levels were measured at screening,

baseline, and specified follow-up visits (e.g., weeks 4, 8, 12, 24, 36, 48). The primary analysis

utilized the FDA snapshot algorithm, where patients with missing data or who discontinued the

study for any reason were counted as failures.

Logical Relationships in Clinical Trial Design
The following diagram illustrates the general design of the comparative clinical trials for

elvitegravir-containing regimens in treatment-naïve patients.

Screening & Enrollment
Randomization

Treatment Arms
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HIV-1 Infected
Treatment-Naïve Adults

Inclusion Criteria Met
(e.g., HIV RNA >1000, eGFR >50)

Screening

Randomization (1:1)

Elvitegravir-Containing Regimen
(e.g., E/C/F/TAF or E/C/F/TDF)

Comparator Regimen
(e.g., E/C/F/TDF, EFV/FTC/TDF, or PI-based)

Primary Endpoint:
Virologic Suppression at Week 48

(HIV-1 RNA <50 copies/mL)

Click to download full resolution via product page

Caption: Workflow of pivotal clinical trials for elvitegravir regimens.

Signaling Pathway Considerations
Elvitegravir is an integrase strand transfer inhibitor (INSTI). It works by binding to the active

site of the HIV integrase enzyme, preventing the integration of viral DNA into the host cell's

genome. This is a critical step in the HIV replication cycle. Cobicistat is a pharmacokinetic

enhancer that inhibits the cytochrome P450 3A (CYP3A) enzyme system, thereby "boosting"

the levels of elvitegravir in the blood and allowing for once-daily dosing[10]. Emtricitabine and

tenofovir (either as TDF or TAF) are nucleoside/nucleotide reverse transcriptase inhibitors
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(NRTIs) that inhibit the reverse transcriptase enzyme, another key component of the viral

replication machinery.

HIV Replication Cycle

Drug Action
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CYP3A Metabolism of Elvitegravir

Inhibits

Reduces Elvitegravir Levels
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Caption: Mechanism of action for elvitegravir-containing regimens.

In conclusion, meta-analyses of extensive clinical trial data support the use of elvitegravir-
containing regimens as effective and generally well-tolerated options for the treatment of HIV-1.
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The E/C/F/TAF formulation, in particular, offers significant advantages in terms of renal and

bone safety compared to its TDF-based predecessor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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